7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine physical properties
7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine physical properties
An In-Depth Technical Guide to the Physicochemical Properties of Substituted Benzoxazines for Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,4-Benzoxazine Scaffold
The 1,4-benzoxazine ring system is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2][3] Compounds incorporating this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and neuroprotective properties.[1][4][5] The structural rigidity and specific stereoelectronic features of the benzoxazine core allow it to serve as a versatile framework for designing novel therapeutic agents. The introduction of halogen substituents, such as bromine and fluorine, onto the aromatic ring can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a detailed examination of the physical properties of a specific halogenated derivative, 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine, with a focus on practical data for laboratory applications.
Section 1: A Note on Nomenclature and Isomerism
A critical aspect for researchers working with this compound is the potential for ambiguity in its nomenclature. While the topic of this guide is 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine , a thorough review of chemical databases and literature reveals that the vast majority of experimentally verified data and commercial availability corresponds to its isomer, 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 1160102-28-2) .[6][7][8]
To ensure scientific accuracy and provide verifiable data, this guide will focus on the well-documented physical properties of the 6-bromo-7-fluoro isomer as a primary reference. The principles of characterization and general properties discussed are directly applicable to the 7-bromo-6-fluoro isomer, though specific spectral shifts and physical constants will differ.
| Isomer Name | Structure | CAS Number |
| 7-Bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine | ![]() | Not Widely Published |
| 6-Bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine | ![]() | 1160102-28-2[7] |
Caption: Chemical structures of the two key isomers.
Section 2: Physicochemical Properties
The following table summarizes the key computed and reported physical properties for 6-bromo-7-fluoro-3,4-dihydro-2H-1,4-benzoxazine (CAS No. 1160102-28-2) . These values are essential for planning synthetic workups, purification, formulation, and analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrFNO | [7] |
| Molecular Weight | 232.05 g/mol | [7] |
| Monoisotopic Mass | 230.96950 Da | [7] |
| Appearance | Solid / Powder | [6][9] |
| XLogP3 (Predicted) | 2.4 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| Rotatable Bond Count | 0 | [7] |
| Topological Polar Surface Area | 21.3 Ų | [7] |
| Storage Temperature | Room Temperature / Ambient | [6][9] |
A related entry for 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine in the PubChemLite database provides predicted data, including the same molecular formula and weight, with a predicted XLogP of 2.4 and a monoisotopic mass of 230.9695 Da.[10]
Section 3: Synthesis and Characterization Workflow
The synthesis of substituted 3,4-dihydro-2H-1,4-benzoxazines typically involves the cyclization of a corresponding 2-aminophenol derivative.[4][11] A generalized workflow for the synthesis and subsequent characterization of a compound like 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine is outlined below. The choice of starting materials is paramount to achieving the desired substitution pattern on the aromatic ring.
Generalized Synthetic Protocol
A common and effective method for constructing the 1,4-benzoxazine ring is the reaction between a 2-aminophenol and a 1,2-dihaloethane (e.g., 1,2-dibromoethane) under basic conditions.[11]
-
Reactant Preparation: A solution of the appropriately substituted 2-aminophenol (e.g., 2-amino-3-bromo-4-fluorophenol) is prepared in a suitable solvent such as acetone or DMF.
-
Addition of Reagents: To this solution, 1,2-dibromoethane and a base (e.g., potassium carbonate) are added.[11]
-
Reaction: The mixture is heated to reflux and stirred for several hours to days, with reaction progress monitored by Thin Layer Chromatography (TLC).[11]
-
Workup: After completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.[11]
-
Purification: The crude product is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated. Final purification is typically achieved by column chromatography on silica gel to yield the desired 3,4-dihydro-2H-1,4-benzoxazine derivative.[11]
Caption: Generalized workflow for the synthesis of a substituted 1,4-benzoxazine.
Structural Characterization
A logical workflow for confirming the identity and purity of the synthesized product involves a combination of spectroscopic and spectrometric techniques.
Caption: Standard workflow for the analytical characterization of the final product.
Section 4: Spectral Data Insights
While specific experimental spectra for 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine are not widely published, the expected characteristics can be inferred from the known behavior of related compounds.
-
¹H and ¹⁹F Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for unambiguous structure determination.
-
¹H NMR: The spectrum would show characteristic signals for the two methylene groups of the oxazine ring (-O-CH₂- and -N-CH₂-), typically appearing as triplets in the 3.5-4.5 ppm range.[12][13] The aromatic region would display signals for the two protons on the benzene ring, with their chemical shifts and coupling patterns dictated by the positions of the bromine and fluorine substituents. A broad singlet for the N-H proton would also be expected.
-
¹⁹F NMR: This technique is crucial for confirming the presence and chemical environment of the fluorine atom. A single resonance would be expected, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring.[14][15][16]
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides information about the elemental composition.
-
Isotopic Pattern: A key feature in the mass spectrum of a monobrominated compound is the presence of two peaks of nearly equal intensity (the M+ and M+2 ions) due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).[17][18] This provides a clear signature for the presence of a single bromine atom.
-
High-Resolution MS (HRMS): HRMS would be used to confirm the exact mass of the molecular ion, which must match the calculated value for C₈H₇BrFNO to four or more decimal places, thereby verifying the elemental formula.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Expected absorptions include a characteristic N-H stretching band around 3300-3400 cm⁻¹, C-H stretches for the aromatic and aliphatic protons, C=C stretches in the aromatic region (approx. 1500-1600 cm⁻¹), and strong C-O and C-N stretching bands. The C-Br and C-F stretches would appear in the fingerprint region.[12][19]
-
Section 5: Safety and Handling
As a halogenated heterocyclic compound, 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine and its isomers should be handled with appropriate care in a laboratory setting.
-
Hazard Classification: The closely related 6-bromo-7-fluoro isomer is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[8][9] It is prudent to assume the 7-bromo-6-fluoro isomer carries similar risks.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses with side shields, must be worn at all times.[20] If handling larger quantities or generating dust, splash-proof goggles and a face shield may be necessary.
-
Handling Procedures: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[20][21] Avoid direct contact with skin and eyes.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
-
Storage and Disposal: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Dispose of waste according to local, state, and federal regulations for halogenated organic compounds.[20]
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